Bis(p-(dimethylamino)phenyl)methyl toluenesulphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[p-(Dimethylamino)phenyl]methyl toluenesulfinate: is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a toluenesulfinate group attached to a bis[p-(dimethylamino)phenyl]methyl moiety, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate typically involves the reaction of p-(dimethylamino)benzaldehyde with toluenesulfinic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often employs advanced techniques like flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis[p-(dimethylamino)phenyl]methyl toluenesulfinate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological activities. For example, its oxidation products may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Bis[4-(dimethylamino)phenyl]methylium: Shares structural similarities but differs in its ionic nature.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Contains a hydroxyl group, leading to different chemical properties.
Uniqueness: Bis[p-(dimethylamino)phenyl]methyl toluenesulfinate is unique due to its sulfinic group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the toluenesulfinate group allows for specific chemical transformations that are not possible with other similar compounds.
Properties
CAS No. |
29061-52-7 |
---|---|
Molecular Formula |
C24H28N2O2S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
bis[4-(dimethylamino)phenyl]methyl 2-methylbenzenesulfinate |
InChI |
InChI=1S/C24H28N2O2S/c1-18-8-6-7-9-23(18)29(27)28-24(19-10-14-21(15-11-19)25(2)3)20-12-16-22(17-13-20)26(4)5/h6-17,24H,1-5H3 |
InChI Key |
KDHYJULAYMXQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)OC(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.